Product packaging for 2,5-Dichlorofuran(Cat. No.:CAS No. 42587-83-7)

2,5-Dichlorofuran

Cat. No.: B1591698
CAS No.: 42587-83-7
M. Wt: 136.96 g/mol
InChI Key: UWWPONFLTBNRKY-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) and its Halogenated Derivatives in Organic Synthesis and Chemical Sciences

The furan ring is a fundamental heterocyclic scaffold present in a vast array of natural products and pharmacologically important molecules. Its unique electronic properties and reactivity make it a versatile building block in organic synthesis. The introduction of halogen atoms onto the furan ring dramatically alters its chemical behavior, creating a class of compounds known as halogenated furans with significant utility in the chemical sciences. mdpi.combiomedres.us

Halogenated furans serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The presence of halogens, such as chlorine, enhances the reactivity of the furan ring, particularly towards nucleophilic attack, and provides a handle for further functionalization through cross-coupling reactions. mdpi.com This increased reactivity allows for the construction of complex molecular architectures that would be challenging to access from the parent furan. nih.gov Derivatives of halogenated furanones, for example, are recognized as important pharmacophores and are found in compounds with applications as insecticides, fungicides, and antimicrobial agents. mdpi.com The strategic placement of halogens on the furan core is a powerful tool for chemists to fine-tune electronic properties and create diverse molecular libraries for various applications.

Overview of Dichlorofuran Isomers and their Context in Chemical Research

The dichlorofuran family consists of several constitutional isomers, distinguished by the positions of the two chlorine atoms on the furan ring. libretexts.org These isomers, while sharing the same molecular formula (C₄H₂Cl₂O), can exhibit distinct physical properties and reactivity, making them unique substrates in chemical research. The most commonly encountered isomers in synthetic chemistry include 2,5-Dichlorofuran, 3,4-Dichlorofuran, and 2,3-Dichlorofuran. google.comnih.govnih.gov

Research has explored not just the parent dichlorofurans but also their more complex derivatives. For instance, 3,4-Dichlorofuran can be oxidized to produce 3,4-dichloro-5-hydroxy-2(5H)-furanone, also known as mucochloric acid, a highly reactive molecule used in the synthesis of bioactive compounds. mdpi.comnih.gov Further oxidation can yield 3,4-dichloromaleic anhydride (B1165640) (also named 3,4-dichlorofuran-2,5-dione), another valuable synthetic intermediate. mdpi.comtcichemicals.comgeorganics.sk The reactivity of these isomers and their derivatives underscores their importance as versatile building blocks. For example, 3,4-dichlorofuran-2,5-dione has been used in reactions with 4'-aminochalcones to synthesize complex heterocyclic structures. ekb.eg The study of these various isomers provides a broader understanding of how substituent placement influences the chemical utility of the dichlorofuran scaffold.

Scope and Research Imperatives for this compound Investigations

This compound is a synthetically accessible member of the dichlorofuran family, typically formed through the direct chlorination of furan. google.com This process can also yield other chlorinated products like 2-chlorofuran (B3031412) and more highly chlorinated furans, depending on the reaction conditions. google.com Its symmetrical structure and the presence of two reactive C-Cl bonds at the alpha positions to the furan oxygen make it a target for synthetic exploration.

The primary research imperative for this compound is its application as a foundational building block for more complex, functionalized furan derivatives. The two chlorine atoms can be selectively displaced or used as handles in metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This potential paves the way for the synthesis of novel 2,5-disubstituted furans, a motif found in many biologically active molecules and advanced materials. google.com While much of the literature focuses on the more heavily studied 3,4-dichloro isomers due to their connection to mucochloric acid, the unique reactivity profile of this compound warrants further investigation to unlock its full potential in synthetic organic chemistry.

Table of Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Cl2O B1591698 2,5-Dichlorofuran CAS No. 42587-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichlorofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O/c5-3-1-2-4(6)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWPONFLTBNRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591448
Record name 2,5-Dichlorofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42587-83-7
Record name 2,5-Dichlorofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 2,5 Dichlorofuran

Electrophilic Aromatic Substitution (EAS) Reactivity in Halogenated Furans

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of furan (B31954) and its derivatives, the heteroatom and substituents significantly influence the reaction's course.

The presence of chlorine atoms on the furan ring, as in 2,5-dichlorofuran, has a profound impact on both the rate (kinetics) and the orientation (regioselectivity) of electrophilic attack. Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophiles. ijrar.orgwikipedia.org This deactivation means that halogenated furans generally react slower in EAS reactions compared to unsubstituted furan. nih.gov

The kinetics of EAS reactions are significantly slowed by the presence of halogen substituents. For instance, in a series of 2-substituted furans reacting with maleic anhydride (B1165640), the reactivity trend was found to be OMe > Me > H > Cl > CF₃ > CHO > NO₂ > CN, clearly illustrating the rate-decreasing effect of chlorine compared to hydrogen or electron-donating groups. nih.gov

Unsubstituted furan is highly reactive towards electrophiles, more so than benzene (B151609), due to the ability of the oxygen heteroatom to stabilize the cationic intermediate (the sigma complex or arenium ion) through resonance. pearson.compearson.com Electrophilic attack occurs preferentially at the C2 (or C5) position because the resulting intermediate is stabilized by three resonance structures, including one where the oxygen atom bears a positive charge, which is more stable than the intermediate formed from attack at the C3 (or C4) position. pearson.comquora.com

Table 1: Comparison of Reactivity in Electrophilic Aromatic Substitution

CompoundRelative ReactivityPreferred Position(s) of AttackKey Factors
BenzeneBase-Aromatic stability
FuranMore reactive than benzene2, 5Oxygen lone pair donation stabilizes intermediate pearson.compearson.com
This compoundLess reactive than furan3, 4Strong deactivating inductive effect of two Cl atoms ijrar.orgnih.gov
Pyrrole (B145914)More reactive than furan2, 5Nitrogen is a better electron donor than oxygen
Thiophene (B33073)Less reactive than furan2, 5Sulfur is less effective at stabilizing the intermediate than oxygen

The reactivity of this compound is drastically reduced compared to furan. The two chlorine atoms inductively withdraw electron density, making the ring "electron-poor" and thus a much weaker nucleophile. vulcanchem.com While furan reacts readily with mild reagents, this compound would require much more forcing conditions for EAS to occur. pharmaguideline.compearson.com Compared to other five-membered heterocycles like pyrrole and thiophene, furan is generally more reactive than thiophene but less reactive than pyrrole. The introduction of two chlorine atoms in this compound would likely render it less reactive than even the least reactive of these common heterocycles.

Nucleophilic Substitution Reactions of Halogenated Furans

Unlike electrophilic substitution, which is disfavored by the electron-withdrawing chlorine atoms, nucleophilic substitution can be facilitated. Halogenated furans, particularly those with electron-withdrawing groups, are more reactive towards nucleophiles than simple furans. pharmaguideline.com The carbon atoms attached to the chlorine in this compound are electrophilic and can be attacked by nucleophiles, leading to the substitution of one or both chlorine atoms. savemyexams.comwikipedia.orgkhanacademy.org

This type of reaction, often proceeding through a nucleophilic aromatic substitution (SNAr) mechanism, is uncommon for simple aryl halides but becomes feasible when the aromatic ring is sufficiently electron-deficient. In the case of halogenated furanones like mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), the chlorine atoms are readily displaced by various nucleophiles, including amines, thiols, and alkoxides. vulcanchem.comnih.govmdpi.com Although this compound itself is aromatic and not a furanone, the principle that electron-withdrawing groups activate the ring toward nucleophilic attack applies. The reactivity of the chlorine atoms in this compound towards nucleophilic displacement would be enhanced compared to chlorobenzene.

Cycloaddition Reactions Involving Dichlorofuran Frameworks

Furan and its derivatives can act as dienes in cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com

The Diels-Alder reaction typically involves an electron-rich diene reacting with an electron-poor dienophile (a normal-electron-demand Diels-Alder). mdpi.com Furan itself is considered an electron-rich diene, although its aromaticity means that the cycloaddition is often reversible. nih.govmasterorganicchemistry.com

The introduction of electron-withdrawing substituents, such as chlorine atoms, onto the furan ring generally decreases its reactivity as a diene in normal-electron-demand Diels-Alder reactions. nih.gov This is because the substituents lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, increasing the HOMO-LUMO gap with the dienophile.

However, a "halogen effect" has been observed in certain intramolecular Diels-Alder reactions of furans (IMDAF), where halogen substitution on the furan ring was found to accelerate the reaction and make it more exergonic. rsc.org This counterintuitive effect has been attributed to a combination of electronic and conformational factors, and in some cases, a shift towards an inverse-electron-demand mechanism. nih.govrsc.org For intermolecular reactions, electron-withdrawing groups on the furan, like the formyl group in furfural (B47365), typically render the furan unreactive as a diene. rsc.org However, recent studies have shown that even electron-poor furans like furoic acids can participate in Diels-Alder reactions, particularly in aqueous media which provides an additional thermodynamic driving force. rsc.orgnih.gov

Given that this compound has two electron-withdrawing chlorine atoms, its participation as a diene in a standard Diels-Alder reaction would be expected to be poor. However, with highly reactive dienophiles or under specific conditions (e.g., high pressure, Lewis acid catalysis, or in aqueous media), cycloaddition might be possible.

Beyond the [4+2] Diels-Alder reaction, furans can also participate in photochemical cycloadditions. For instance, furan is known to undergo [2+2] photocycloaddition with various partners. tandfonline.com The irradiation of furan and benzene mixtures leads to several photocycloadducts. rsc.org Similarly, photochemical cycloaddition of furan to benzonitrile (B105546) has been reported. rsc.org

The presence of chlorine atoms on the furan ring would influence the electronic states of the molecule and could alter its photochemical reactivity. While specific studies on the [2+2] cycloaddition of this compound are scarce, it is plausible that it could undergo photochemical reactions, potentially leading to chlorinated cycloadducts. The reaction pathway and product distribution would depend on the specific reaction partner and conditions.

Oxidation Reactions and Ring Transformation Mechanisms

The oxidation of furan and its derivatives is a fundamental process that can lead to a variety of valuable chemical intermediates. The presence of chlorine atoms in this compound introduces unique electronic effects that influence the course of these oxidative transformations.

The oxidative ring opening of furan derivatives is a well-established method for the synthesis of 1,4-dicarbonyl compounds. This transformation can be achieved using various oxidizing agents, including singlet oxygen, peroxy acids, and metal catalysts. rsc.org The general mechanism involves an initial attack on the electron-rich furan ring to form an unstable intermediate, such as an endoperoxide or an epoxide, which then undergoes ring cleavage. rsc.org For instance, furans containing a β-ketoester group at the 2-position can undergo oxidative ring-opening with Mn(III)/Co(II) catalysts under an oxygen atmosphere to yield 1,4-dicarbonyl moieties through an endoperoxide intermediate. rsc.org

The oxidation of furfural, a related furan derivative, has been studied extensively and provides insights into potential pathways for this compound. The main consumption pathways for furfural oxidation are identified as H-abstraction reactions. At pyrolysis conditions, the dominant decay pathways involve ring opening by splitting the C-O bond. dlr.de Theoretical studies on the ozonolysis of furan derivatives have shown that the presence of a C=C double bond facilitates furan ring opening. nih.gov This process is a key step in the degradation of these compounds.

A significant oxidation pathway for furan and its derivatives is the formation of anhydride structures, most notably maleic anhydride. The industrial production of maleic anhydride often involves the vapor-phase oxidation of hydrocarbons like benzene or n-butane over a vanadium oxide catalyst. m-chemical.co.jpdouwin-chem.com However, furan derivatives can also serve as precursors.

The oxidation of chlorinated C4 olefin hydrocarbons can yield maleic and chloromaleic anhydrides. indexcopernicus.com Specifically, the oxidation of 3,4-dichlorofuran with fuming nitric acid has been shown to produce 3,4-dichloromaleic anhydride in a 59% yield. nih.gov This suggests a plausible pathway for the conversion of this compound to a halogenated anhydride. The oxidation of furfural to maleic anhydride has also been demonstrated using various catalytic systems, providing further evidence for the feasibility of this transformation for other furan derivatives. rsc.orgrsc.org The reaction often proceeds through intermediates like 5-hydroxy-2(5H)-furanone. rsc.org

PrecursorOxidizing Agent/CatalystProductYield
3,4-DichlorofuranFuming Nitric Acid3,4-Dichloromaleic anhydride59% nih.gov
FurfuralH5PV2Mo10O40·xH2O / Cu(CF3SO3)2Maleic anhydride53.4% rsc.org
BenzeneV2O5-MoO3 catalystMaleic anhydride-
n-ButaneV-P-O catalystMaleic anhydride-

Reduction Chemistry of Dichlorofuran Derivatives

The reduction of dichlorofuran derivatives can proceed through several pathways, depending on the specific reducing agent and the substitution pattern of the furan ring. A common reaction is the elimination of a substituent from the lactone ring. For instance, the electrochemical reduction of 5-arylsulfanyl- and 5-arylsulfonyl-3,4-dichloro-2(5H)-furanones in acetonitrile (B52724) primarily leads to the anionoid elimination of the substituent at position 5. researchgate.net However, the elimination of a chloride ion can become a competing pathway in other derivatives. researchgate.net

The reduction of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) with sodium borohydride (B1222165) yields 3,4-dichloro-2(5H)-furanone. researchgate.net This indicates that the hydroxyl group at the 5-position can be selectively reduced. Similarly, 5-alkoxy derivatives of dihalomuco acids can be reduced on lead electrodes in the presence of a proton source to form 5-alkoxy-3-chloro-2(5H)-furanones. nih.gov These examples highlight that the reduction of dichlorofuran derivatives is highly dependent on the nature of the substituents on the furan ring.

Starting MaterialReducing Agent/ConditionsMajor Product(s)
5-Arylsulfanyl-3,4-dichloro-2(5H)-furanonesElectrochemical reduction in acetonitrileProduct of substituent elimination at C5
3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric acid)Sodium borohydride (NaBH4)3,4-Dichloro-2(5H)-furanone
5-Alkoxy-3,4-dihalo-2(5H)-furanonesElectrochemical reduction on lead electrode5-Alkoxy-3-chloro-2(5H)-furanones

Photochemical Reactivity and Pathways of this compound

The photochemistry of furan and its derivatives is characterized by complex excited-state dynamics, often involving ring-opening and ring-puckering pathways mediated by conical intersections. acs.orgrsef.esresearchgate.net The introduction of chlorine atoms in this compound is expected to influence these photochemical pathways.

Photochemical ring opening is a prominent relaxation pathway for many five-membered heterocyclic rings upon UV excitation. acs.org For furan itself, photoinduced ring opening is a known reaction that can lead to various isomers. aip.org This process is often an intermediate step in photoisomerization reactions. aip.org Theoretical studies suggest that the ring-opening decay channel is a significant pathway for the non-radiative decay of excited furan molecules. aip.org In the case of furfural, ultrafast ring opening via C–O bond fission has been observed to occur within approximately 350 femtoseconds upon photoexcitation. acs.org

For this compound, the photo-induced dynamics are expected to be similar to its parent molecule, furan, exhibiting a competition between ring opening and ring puckering pathways. rsef.es Computational modeling has been employed to investigate the photochemistry of this compound, with a focus on distinguishing the spectral signatures of these competing pathways. dpg-verhandlungen.deelettra.euelettra.eu

Alongside ring opening, photochemical ring puckering is another crucial deactivation channel for excited furan molecules. acs.orgrsef.es This pathway involves a significant deformation of the furan ring and can lead to the molecule returning to its ground state. acs.org Computational studies indicate that for furan, the ring-puckering pathway is considered to be a major route for internal conversion. acs.org

In this compound, the ring puckering pathway competes with the ring-opening mechanism. rsef.esstc2024.de The presence of the chlorine atoms likely influences the potential energy surfaces and the branching ratio between these two competing photochemical events. Advanced spectroscopic techniques, coupled with computational simulations, are being used to probe the ultrafast dynamics of these processes and to isolate the distinct signatures of the ring-puckering conical intersection. rsef.esdpg-verhandlungen.destc2024.de

Photochemical PathwayDescriptionKey Intermediates/Features
Ring OpeningCleavage of a C-O bond in the furan ring upon photoexcitation.Open-chain isomers, carbene intermediates. rsef.esacs.org
Ring PuckeringSignificant out-of-plane deformation of the furan ring.Conical intersections, leads to internal conversion. acs.orgrsef.es

Photodegradation Mechanisms of Halogenated Furan Systems

The environmental fate of halogenated furans, including this compound, is significantly influenced by photochemical processes. Photodegradation, initiated by the absorption of solar ultraviolet (UV) radiation, is a primary transformation pathway for these compounds in various environmental compartments. tandfonline.com The mechanisms of degradation can be complex, involving direct photolysis, reductive dehalogenation, and reactions with photochemically generated reactive species.

The principal mechanism for the photochemical transformation of many chlorinated aromatic compounds is direct photolysis, which occurs when the molecule directly absorbs light energy. acs.org This absorption can excite the molecule to a higher energy state, leading to the cleavage of chemical bonds. For halogenated furans, a key initial step in photodegradation is the homolytic cleavage of the carbon-chlorine (C-Cl) bond. This process results in the formation of a furan radical and a chlorine radical. The furan radical can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to yield a less chlorinated furan molecule. This step-wise removal of chlorine atoms is known as reductive dechlorination.

In addition to direct photolysis, the photodegradation of halogenated furans can be mediated by other chemical species in a process known as photosensitized degradation. In complex environmental matrices, natural photosensitizers (such as humic acids) can absorb sunlight and transfer the energy to the furan molecule or generate reactive oxygen species (ROS). These highly reactive species, which include hydroxyl radicals (•OH) and singlet oxygen (¹O₂), can initiate oxidative degradation of the furan ring. researchgate.netresearchgate.net

In photocatalytic systems, such as those involving the semiconductor titanium dioxide (TiO₂), the generation of hydroxyl radicals is the dominant degradation mechanism. researchgate.net These radicals can attack the electron-rich furan ring, leading to the formation of hydroxylated intermediates. By analogy with the photocatalytic degradation of other aromatic compounds like phenol (B47542), these intermediates are susceptible to further oxidation, which can result in the opening of the aromatic ring and eventual mineralization to carbon dioxide, water, and inorganic halides. researchgate.net

The efficiency of photodegradation is often quantified by the quantum yield (Φ), which represents the number of molecules transformed per photon absorbed. The quantum yield is a critical parameter for determining the environmental persistence and photolytic half-life of these compounds under specific conditions. tandfonline.com Research on specific PCDF congeners has provided quantitative data on their phototransformation.

Interactive Table: Photodegradation Data for Selected Polychlorinated Dibenzofurans (PCDFs)

The table below presents experimental quantum yields and calculated sunlight half-lives for two PCDF congeners in an aqueous acetonitrile solution. This data illustrates how the molecular structure influences the rate of photodegradation.

CompoundQuantum Yield (Φ)Calculated Sunlight Half-Life (t½) (Summer, 40°N Latitude)
1,2,4,7,8-Pentachlorodibenzofuran(1.295 ± 0.087) x 10⁻²0.226 ± 0.015 hours
1,2,3,4,7,8-Hexachlorodibenzofuran(6.964 ± 0.234) x 10⁻⁴5.97 ± 0.20 hours
Data sourced from a study on the direct phototransformation of PCDFs. tandfonline.com

This data highlights that even closely related halogenated furans can exhibit significantly different photoreactivity, which has profound implications for their environmental persistence. tandfonline.com The higher quantum yield for the pentachlorinated congener compared to the hexachlorinated one results in a much shorter environmental half-life under sunlight. tandfonline.com

Theoretical and Computational Investigations of 2,5 Dichlorofuran

Electronic Structure and Molecular Orbital Theory Applications

The application of molecular orbital theory through computational methods offers deep insights into the fundamental electronic properties of 2,5-dichlorofuran.

Quantum mechanical calculations, including DFT, are also instrumental in conjunction with spectroscopic methods like Nuclear Magnetic Resonance (NMR) for structural determination. nih.govcapes.gov.br By comparing experimentally obtained NMR chemical shifts with those calculated for various possible isomers, the correct structure can be identified with a high degree of confidence. nih.govcapes.gov.br

Table 1: Representative Applications of DFT in Furan (B31954) Chemistry

Application Description Reference
Structural Optimization Calculation of the lowest energy geometry, including bond lengths and angles. nih.govresearchgate.net
Energetics Determination of ground state and transition state energies to map out reaction pathways. nih.govresearchgate.net

To accurately describe the electronic excited states, which are crucial in photochemistry, methods beyond standard DFT are often required. Complete Active Space Second-order Perturbation Theory (CASPT2) is a powerful and popular multi-configurational method for studying excited states due to its favorable balance of accuracy and computational expense. gitlab.iogithub.io This approach is particularly important for molecules like furan and its derivatives, which exhibit complex photochemical behavior. stc2024.de

The CASPT2 method involves an initial Complete Active Space Self-Consistent Field (CASSCF) calculation to generate a reference wave function that includes the most important electronic configurations for the states of interest. gitlab.ioaltervista.org This is followed by a second-order perturbation theory treatment to account for dynamic electron correlation. gitlab.iogithub.io The selection of the active space, which comprises the orbitals and electrons most involved in the electronic transitions, is a critical step in these calculations. gitlab.ioresearchgate.net

For complex systems, multistate CASPT2 (MS-CASPT2) can be employed to treat several electronic states simultaneously, which is particularly useful when states are close in energy. altervista.org However, challenges such as the "intruder state problem" can arise, which may require technical adjustments like level shifts to ensure the reliability of the calculations. altervista.orgrsc.org

Table 2: Key Features of CASPT2 for Excited State Calculations

Feature Description Reference
Multi-configurational nature Accounts for static electron correlation by including multiple electronic configurations in the reference wave function. gitlab.io
Dynamic correlation Includes dynamic electron correlation through second-order perturbation theory. gitlab.io
Versatility Applicable to a wide range of excited states, including valence and Rydberg states. gitlab.io

Computational Studies of Reaction Mechanisms and Pathways

Computational methods are invaluable for mapping the intricate details of chemical reactions, including their dynamics, selectivity, and kinetics.

The photochemistry of this compound, much like its parent compound furan, involves competing reaction pathways that occur after the molecule is excited by light. stc2024.de These pathways often proceed through conical intersections (CIs), which are points on the potential energy surface where two electronic states become degenerate. maplesoft.comnumberanalytics.com CIs act as funnels for rapid, non-radiative decay from an excited electronic state back to the ground state, playing a crucial role in the outcome of photochemical reactions. maplesoft.comnumberanalytics.com

Simulations of photochemical dynamics can model the movement of the molecule on the excited-state potential energy surface. stc2024.de For this compound, theoretical studies have indicated two primary competing photochemical pathways upon optical excitation: one involving ring-opening and another involving ring-puckering. stc2024.de Advanced simulation techniques can be used to predict how these dynamics would manifest in time-resolved spectroscopic experiments, such as X-ray stimulated Raman and time- and angular-resolved photoelectron signals. stc2024.de

Computational chemistry provides a framework for understanding and predicting the regioselectivity and stereochemistry of chemical reactions. For instance, in the context of furan derivatives, theoretical studies have been conducted on the Diels-Alder reaction between 3,4-dichlorofuran-2(5H)-one and cyclopentadiene (B3395910) to elucidate the structure of the resulting phthalide (B148349) analog. nih.govcapes.gov.br By calculating the NMR chemical shifts for all possible stereoisomers and comparing them to experimental data, the precise stereochemistry of the product was determined. nih.govcapes.gov.br

Similarly, computational studies on the reactions of other substituted furans, such as the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals, have shown that OH-addition reactions preferentially occur at the C(2) and C(5) positions of the furan ring, demonstrating the power of these methods in predicting regioselectivity. nih.govresearchgate.net

Transition State Theory (TST) is a fundamental concept used to analyze the kinetics of chemical reactions. numberanalytics.comsolubilityofthings.com It posits that the reaction rate is governed by the concentration of the reactant molecules in a high-energy transition state, which lies on the reaction coordinate between reactants and products. numberanalytics.comsolubilityofthings.com

Structure-Reactivity Relationship Prediction and Modeling

The relationship between the molecular structure of this compound and its chemical reactivity is a subject of advanced computational investigation. Like its parent molecule, furan, this compound's reactivity is significantly influenced by its aromatic five-membered ring structure. However, the substitution of hydrogen atoms with chlorine at the 2 and 5 positions introduces substantial electronic and steric effects that dictate its behavior, particularly under photochemical conditions.

Computational studies, employing high-level quantum chemical methods, have been crucial in elucidating the complex potential energy surfaces of this compound. These investigations reveal that upon photo-excitation, the molecule exhibits two primary competing photochemical pathways. stc2024.de This reactivity is governed by the presence of conical intersections (CIs), which are points of degeneracy between electronic states that facilitate ultra-fast, non-radiative decay back to the ground state. rsef.es

The two competing mechanisms are:

Ring Opening (RO): A pathway involving the cleavage of the furan ring.

Ring Puckering (RP): A pathway characterized by a distortion of the ring's planar geometry. rsef.es

The prediction and modeling of these pathways rely on sophisticated computational protocols. Researchers utilize multi-configurational quantum chemistry methods, such as the Complete Active Space Perturbation Theory of the second order (CASPT2), to accurately compute the potential energy surfaces and molecular properties along the photochemical reaction coordinates. stc2024.dedpg-verhandlungen.de These calculations are essential for identifying the transition states and conical intersections that control the branching ratio between the ring-opening and ring-puckering mechanisms. Quantum dynamics simulations, which propagate nuclear wavepackets on these computed potential energy surfaces, are then used to model the time evolution of the molecule after photoexcitation and to understand how its structure dictates the ultimate photochemical outcome. rsef.esdpg-verhandlungen.de

The theoretical models indicate that the substitution with chlorine atoms modifies the electronic structure and the topography of the excited-state potential energy surfaces compared to furan, influencing the accessibility and geometry of the conical intersections, and thus the competition between the RO and RP pathways. stc2024.dersef.es

Computational MethodApplication in Structure-Reactivity Studies of this compoundReference
CASPT2 Calculation of potential energy surfaces and molecular properties along photochemical pathways. stc2024.dedpg-verhandlungen.de
Quantum Dynamics Simulation of nuclear wavepacket propagation to model photochemical dynamics. rsef.esdpg-verhandlungen.de
XMS-CASPT2 Parametrization of effective Hamiltonians for simulating dynamics near conical intersections. rsef.es

Computational Spectroscopy for Predicting Experimental Signatures

Computational spectroscopy serves as a vital bridge between theoretical models of reactivity and experimental observations. By simulating spectroscopic signals, researchers can predict unique signatures that correspond to specific molecular events, such as the passage through a conical intersection, and can help to experimentally distinguish between competing reaction pathways. core.ac.ukresearchgate.net For this compound, this approach is key to validating the predicted photochemical mechanisms. stc2024.dersef.es

Several advanced time-resolved spectroscopic techniques are modeled to provide detailed insights into the ultrafast dynamics of this compound following photoexcitation. elettra.eu The interpretation of these complex experimental spectra often relies heavily on theoretical predictions. nih.govchemrxiv.org

Time-Resolved Photoelectron Spectroscopy (TR-PES): Simulations of TR-PES signals are employed to investigate how the competing ring-opening and ring-puckering pathways can be separated in time and energy. rsef.es By calculating the evolution of the photoelectron kinetic energy as a function of the delay between an excitation pulse and an ionization pulse, researchers can track the population of electronic states and identify signatures of the molecule passing through different regions of the potential energy surface, including the conical intersections themselves. rsef.es

Time-Resolved X-ray Spectroscopy: Computational modeling is also applied to predict the outcomes of time-resolved X-ray spectroscopic experiments, which offer element and site-specificity. elettra.eu

Time-Resolved X-ray Absorption Near Edge Structure (tr-XANES): Simulations of tr-XANES spectra provide valuable insights into the electronic structure changes during the photochemical reaction. elettra.euelettra.eu

Stimulated X-ray Raman Spectroscopy (TRUE-CARS): Theoretical studies suggest that this technique is particularly sensitive to the coherence generated as the molecule passes through a conical intersection. dpg-verhandlungen.deelettra.eu Simulations predict that TRUE-CARS can provide more distinct spectral signatures of the competing conical intersections than absorption spectroscopy, offering a clearer window into these ultrafast events. elettra.eu By tuning the X-ray probe pulse, it may be possible to spectrally separate the signals corresponding to the ring-opening and ring-puckering pathways. dpg-verhandlungen.de

These computational efforts are designed to guide future experiments using cutting-edge light sources like X-ray free-electron lasers, providing a roadmap for capturing the fleeting moments of chemical transformation. stc2024.de The close match between simulated spectra and experimental observations serves to validate the underlying theoretical models of this compound's reactivity. stc2024.de

Spectroscopic TechniquePredicted Application for this compoundKey Findings from SimulationsReference
TR-PES Separating competing ring-opening and ring-puckering pathways.Can isolate direct signatures from the competing conical intersections. rsef.es
tr-XANES Probing electronic structure dynamics during photochemistry.Provides valuable insights into the reaction progress. elettra.euelettra.eu
TRUE-CARS Detecting coherence generated during passage through conical intersections.Offers more distinct spectral signatures of CIs than absorption methods; allows for spectral separation of competing pathways. dpg-verhandlungen.deelettra.eu

Applications of 2,5 Dichlorofuran As a Synthetic Building Block

Precursor in Organic Synthesis for Functionalized Furan (B31954) Derivatives

Dichlorofuran derivatives are key intermediates for introducing the furan moiety into larger molecules and for preparing furans with diverse substitution patterns. The reactivity of the chlorine atoms and the furan ring itself can be precisely controlled to achieve desired chemical modifications.

Dichlorofuran-2,5-dione, also known as 3,4-dichloromaleic anhydride (B1165640), is a pivotal precursor for synthesizing chalcone-imide derivatives. These compounds merge the structural features of chalcones and maleimides, which are both recognized pharmacophores. One synthetic route involves treating 4'-aminochalcone with 3,4-dichlorofuran-2,5-dione in refluxing acetic acid. sioc-journal.cnvulcanchem.com This reaction leads to the formation of a dichloromaleimide ring attached to the chalcone (B49325) backbone.

Alternatively, a multi-step pathway can be employed. This begins with the reaction of 3,4-dichlorofuran-2,5-dione with an appropriate aniline (B41778), such as 4-aminoacetophenone, to form an N-substituted dichloromaleimide, for instance, 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione. sioc-journal.cnresearchgate.net This intermediate then undergoes a Claisen-Schmidt condensation with various substituted aldehydes to yield the final chalcone-imide derivatives. sioc-journal.cn The structures of these synthesized compounds are typically confirmed using spectroscopic methods like IR, NMR (¹H and ¹³C), and mass spectrometry. sioc-journal.cnvulcanchem.com

Table 1: Synthesis of Chalcone-Imide Derivatives

Starting Material 1 Starting Material 2 Key Intermediate Final Product Class Ref.
3,4-Dichlorofuran-2,5-dione 4'-Aminochalcone - Chalcone-Imide Derivative sioc-journal.cnvulcanchem.com
3,4-Dichlorofuran-2,5-dione 4-Aminoacetophenone 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione Chalcone-Imide Derivative sioc-journal.cn

The dichlorofuran scaffold, particularly in the form of its furanone derivatives like mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), offers multiple sites for functionalization. mdpi.comnih.gov

C-5 Position: The hydroxyl group at the C-5 position of mucochloric acid can be readily substituted. It reacts with phenols in the presence of a promoter to yield 5-phenoxy derivatives. mdpi.comnih.gov It can also be acylated using agents like acyl chlorides or Boc anhydride. mdpi.com Furthermore, under acidic conditions, it can undergo arylation with electron-rich arenes such as indole (B1671886) and methoxybenzene, forming a new carbon-carbon bond at C-5. mdpi.com

C-4 and C-3 Positions: The chlorine atoms at the C-3 and C-4 positions are susceptible to nucleophilic substitution. vulcanchem.com Depending on the reaction conditions, substitution can occur selectively. For instance, the reaction of 3,4-dibromo-2(5H)-furanone with primary and secondary amines leads to 3-amino-4-bromo-2(5H)-furanones. researchgate.net Palladium-catalyzed cross-coupling reactions are particularly effective for creating C-C bonds at these positions. The Sonogashira coupling of 3,4-dihalo-2(5H)-furanones with terminal alkynes regioselectively occurs at the C-4 position. sioc-journal.cn Similarly, Suzuki coupling reactions with arylboronic acids can be controlled to achieve mono- or di-substitution at C-3 and C-4, a strategy employed in the synthesis of the drug Rofecoxib from a dibromofuranone precursor. mdpi.com

C-2 Position: While the C-2 position is often part of a carbonyl group in furanone derivatives, functionalization of the furan ring itself at C-2 and C-5 is also a key strategy. For instance, 2,5-dichloropyridine, a heteroaromatic analogue, undergoes preferential C-5 selective Suzuki coupling under ligand-free conditions. nsf.govnih.gov For furan systems, precursors like 4,5-dichlorofuran-2-carbonitrile (B11788564) possess a nitrile group at the C-2 position, which serves as a versatile handle for transformations into amines or carboxylic acids. vulcanchem.com

Formation of Other Heterocyclic Scaffolds from Dichlorofuran Precursors

The reactive nature of dichlorofuran derivatives makes them excellent starting points for synthesizing other heterocyclic rings through ring-transformation or condensation reactions.

Pyrrole-2,5-dione (maleimide) derivatives are readily synthesized from 3,4-dichlorofuran-2,5-dione (dichloromaleic anhydride). The reaction involves the condensation of the anhydride with a primary amine. vulcanchem.com For example, reacting dichloromaleic anhydride with aniline in acetic acid yields 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione. nsf.gov This transformation can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes with good yields. vulcanchem.com These dichloromaleimide products can be further functionalized. For instance, one of the chlorine atoms can be substituted by reacting with a nucleophile like pyrrolidine (B122466) to give compounds such as 3-chloro-1-phenyl-4-pyrrolidin-1-yl-1H-pyrrole-2,5-dione. nsf.gov Similarly, reacting 3,4-dichlorofuran-2,5-dione with p-chlorobenzylamine produces 1-(4-chlorobenzyl)-3,4-dichloro-1H-pyrrole-2,5-dione, an intermediate that can be converted to other bioactive pyrrole (B145914) derivatives.

Dichlorofuran precursors are valuable building blocks for the synthesis of macrocycles. A notable example is the [2+2] macrocyclization reaction between 5,5'-(ethane-1,2-diylbis(oxy))bis(3,4-dichlorofuran-2(5H)-one) and various dithiol compounds like 2,2'-oxydiethanethiol. chimicatechnoacta.ru This reaction, carried out in the presence of a base such as triethylamine, results in the formation of large, 28- and 30-membered oxathiamacrocycles containing furanone fragments. chimicatechnoacta.ru These complex structures are of interest for their potential to act as ligands for complexing metal ions. chimicatechnoacta.ru The strategy highlights how the reactive chlorine atoms on the furanone ring can be displaced by nucleophiles in a reaction that stitches multiple units together to form a large ring structure.

Role in the Synthesis of Complex Organic Molecules

Dichlorofuran derivatives serve as key intermediates in the total synthesis of complex and often biologically active molecules. Their utility is demonstrated in the construction of pharmaceuticals and natural product analogues.

A significant application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For example, a synthetic route to the COX-2 inhibitor Rofecoxib involves the bis-arylation of 3,4-dibromo-2(5H)-furanone. mdpi.com The synthesis proceeds via two sequential, site-selective Suzuki coupling reactions, first attaching a 4-(methylsulfanyl)phenyl group at the C-4 position, followed by a second coupling to complete the diarylfuranone core of the drug. mdpi.com

Furthermore, these building blocks are used to create libraries of bioactive compounds. The reaction of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) with various amines and other nucleophiles leads to a wide range of derivatives. mdpi.comnih.gov For example, reaction with N-acetylcysteine leads to complex heterocyclic adducts, which helps in understanding the mechanism of cytotoxicity. mdpi.com These reactions demonstrate the role of dichlorofuran derivatives as versatile synthons for accessing novel, multi-functionalized building blocks and potential pharmaceutical products. researchgate.netcymitquimica.com

Development of Novel Catalytic Systems for Dichlorofuran Transformations

The development of novel catalytic systems for the transformation of 2,5-dichlorofuran is an area of significant interest in synthetic organic chemistry. The two reactive C-Cl bonds on the furan ring provide opportunities for selective functionalization through various cross-coupling reactions, enabling the synthesis of complex, value-added molecules. Research in this area focuses on the use of transition metal catalysts, particularly those based on palladium and nickel, to achieve high efficiency, selectivity, and functional group tolerance.

Key catalytic transformations for this compound would theoretically include well-established cross-coupling methods such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The primary challenge in the catalysis of dihalogenated heterocycles like this compound lies in achieving site-selectivity—that is, the selective reaction of one C-Cl bond over the other—to allow for stepwise functionalization.

While extensive research exists for the catalytic transformation of various aryl and heteroaryl chlorides, specific studies detailing a broad range of catalytic systems developed explicitly for this compound are limited in publicly accessible scientific literature. However, the principles from analogous systems, such as dichloropyridines and other dihaloarenes, suggest that catalyst and ligand design are crucial for controlling reactivity and selectivity. organic-chemistry.orgorganic-chemistry.org For instance, sterically hindered phosphine (B1218219) ligands are often employed in palladium-catalyzed reactions to promote the coupling of less reactive aryl chlorides. tcichemicals.com Similarly, nickel-based catalyst systems are known for their effectiveness in activating C-Cl bonds. wikipedia.orgorganic-chemistry.org

In the context of furan chemistry, related compounds such as 3,4-dihalo-2(5H)-furanones have been subjects of palladium-catalyzed Sonogashira coupling reactions, demonstrating that the furan scaffold is amenable to such transformations. sioc-journal.cn These studies typically investigate the influence of various reaction parameters—including the type of catalyst and co-catalyst, base, and solvent—to optimize reaction conditions for yield and selectivity. sioc-journal.cn

For this compound, the development of catalytic systems would likely follow these established principles. Research would focus on creating mono- and di-substituted furan derivatives, which are important structural motifs in pharmaceuticals and materials science. A hypothetical research program would involve screening various palladium and nickel catalysts, a diverse array of phosphine or N-heterocyclic carbene (NHC) ligands, and different bases and solvents to establish optimal conditions for each type of cross-coupling reaction.

The data presented in the following table is a hypothetical representation of typical research findings that would be expected from studies on the catalytic transformations of this compound, based on analogous reactions with other dichloroheteroarenes. It illustrates the kind of detailed information that would be necessary to systematically develop and understand these catalytic systems.

Interactive Data Table: Hypothetical Catalytic Transformations of this compound

EntryCoupling ReactionCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)ProductYield (%)
1Suzuki-MiyauraPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100122-Aryl-5-chlorofuran85
2Suzuki-MiyauraPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2.0)Dioxane110182,5-Diaryl-furan78
3Buchwald-HartwigNiCl₂(dme) (5)IPr·HCl (10)NaOtBu (2.2)2-MeTHF80242-Amino-5-chlorofuran72
4SonogashiraPd(PPh₃)₄ (3)CuI (5)Et₃N (3.0)THF60162-Alkynyl-5-chlorofuran91
5HeckPd(OAc)₂ (2)P(o-tol)₃ (4)NaOAc (2.0)DMF120242-Vinyl-5-chlorofuran65
6KumadaNiCl₂(dppp) (5)NoneNoneTHF2582-Alkyl-5-chlorofuran75

Advanced Analytical and Spectroscopic Characterization Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. numberanalytics.comresearchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that provide crucial information about the hydrogen and carbon framework of a molecule, respectively. researchgate.netmdpi.com For 2,5-Dichlorofuran, the symmetry of the molecule simplifies its ¹H and ¹³C NMR spectra. Due to the C2v symmetry, the two protons (H3 and H4) are chemically equivalent, as are the two chlorinated carbons (C2 and C5) and the two protonated carbons (C3 and C4). This results in a single peak in the ¹H NMR spectrum and two distinct signals in the ¹³C NMR spectrum.

The electron-withdrawing nature of the chlorine atoms and the oxygen atom in the furan (B31954) ring influences the chemical shifts of the adjacent protons and carbons. In the ¹H NMR spectrum, the protons on the furan ring are expected to appear in the aromatic region, typically downfield due to the deshielding effects of the electronegative substituents. vulcanchem.com Similarly, in the ¹³C NMR spectrum, the carbons bonded to chlorine will be significantly downfield compared to the protonated carbons.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H ~6.3-6.5 Singlet
¹³C (C2/C5) ~130-140 Singlet
¹³C (C3/C4) ~110-120 Singlet

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

While 1D NMR is sufficient for the structural assignment of the planar and symmetrical this compound, advanced NMR techniques are indispensable for more complex molecules, including derivatives of this compound or related halogenated furans. qau.edu.pkpageplace.de Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing connectivity between atoms. numberanalytics.comipb.pt

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. numberanalytics.com For a substituted this compound, COSY could confirm the connectivity of protons within the furan ring or on side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. numberanalytics.com This provides unambiguous one-bond C-H correlations.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. numberanalytics.comipb.pt This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton of a molecule.

For complex heterocyclic structures, these advanced techniques are crucial for unambiguous structural elucidation and can provide insights into stereochemistry and conformational preferences. researchgate.netipb.pt

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. memphis.edu It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. memphis.eduiitd.ac.in

The molecular ion peak (M+) in the mass spectrum of this compound will appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. chemguide.co.uk Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). wpmucdn.com This results in three distinct peaks for the molecular ion:

M+: Containing two ³⁵Cl atoms.

M+2: Containing one ³⁵Cl and one ³⁷Cl atom.

M+4: Containing two ³⁷Cl atoms.

The relative intensities of these peaks will be approximately in a 9:6:1 ratio, providing a clear signature for the presence of two chlorine atoms in the molecule. wpmucdn.com

Fragmentation of the molecular ion can also provide structural clues. The high-energy electron impact used in many mass spectrometers can cause the molecule to break apart into smaller, charged fragments. iitd.ac.inorgchemboulder.com The analysis of these fragment ions can help to deduce the structure of the original molecule.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. chemguide.co.uknih.gov By measuring the mass of the molecular ion with high precision (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. chemguide.co.uk For this compound (C₄H₂Cl₂O), HRMS would confirm its elemental composition by providing a measured mass that is extremely close to its calculated exact mass of 135.9483 Da. chemspider.comnih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Calculated m/z Relative Abundance
[M]+ (C₄H₂³⁵Cl₂) 135.9483 ~100% (relative to M+ cluster)
[M+2]+ (C₄H₂³⁵Cl³⁷Cl) 137.9453 ~65%
[M+4]+ (C₄H₂³⁷Cl₂) 139.9424 ~10%

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com Different types of bonds and functional groups absorb IR radiation at characteristic frequencies. The IR spectrum of this compound would be expected to show absorptions corresponding to the C-H, C-C, C-O, and C-Cl bonds within the furan ring.

Key expected absorptions include:

C-H stretching: Around 3100-3200 cm⁻¹ for the aromatic C-H bonds.

C=C stretching: In the region of 1500-1600 cm⁻¹ for the double bonds within the furan ring.

C-O-C stretching: Typically observed in the 1000-1300 cm⁻¹ range for the ether linkage in the furan ring.

C-Cl stretching: Strong absorptions in the fingerprint region, generally between 600-800 cm⁻¹. vulcanchem.com

The unique pattern of absorptions in the IR spectrum serves as a "fingerprint" for the compound, allowing for its identification by comparison with known spectra. spectroscopyonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wordpress.comanton-paar.com By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is produced that can be mathematically analyzed to generate a detailed model of the atomic and molecular structure. anton-paar.com

Integration of Experimental Spectroscopy with Computational Predictions for Mechanistic Elucidation

The comprehensive characterization of "this compound" is significantly enhanced by the synergistic integration of experimental spectroscopic techniques with computational quantum chemistry. This approach is pivotal for the unambiguous assignment of spectral features, the elucidation of its electronic structure, and the prediction of its reactivity. The mechanistic understanding of its formation, degradation, and interaction with other molecules is thereby placed on a solid theoretical and empirical foundation.

At its core, this integrated strategy involves the acquisition of experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide empirical data on the molecular structure and bonding. Concurrently, computational models, most notably those based on Density Functional Theory (DFT), are employed to calculate the theoretical spectroscopic parameters of the molecule. wikipedia.org By comparing the experimental data with the computed predictions, a detailed and verified molecular structure can be established.

Methodological Approach

The process typically begins with the optimization of the molecular geometry of this compound using a selected DFT functional and basis set, such as B3LYP/6-311++G(d,p). mdpi.comderpharmachemica.com This provides a low-energy, stable conformation of the molecule in a gaseous or solvated state, depending on the computational model. Following geometry optimization, the theoretical vibrational frequencies (for IR spectroscopy) and NMR chemical shifts can be calculated. dergipark.org.trscirp.org

For vibrational analysis, the computed frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical model. researchgate.net The scaled theoretical spectrum is then compared with the experimental IR spectrum, allowing for a detailed assignment of the observed absorption bands to specific vibrational modes of the molecule, such as C-H, C-O, and C-Cl stretching and bending. derpharmachemica.com

In the case of NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C chemical shifts. mdpi.com These theoretical values are then correlated with the experimental NMR data, which is instrumental in assigning the signals observed in the spectrum to the specific hydrogen and carbon atoms within the this compound molecule. This is particularly valuable for complex molecules where spectral overlap can complicate empirical interpretation. researchgate.net

Detailed Research Findings

While dedicated studies comprehensively integrating experimental and computational spectroscopy for this compound are not extensively reported in the public domain, the methodology is well-established for analogous and more complex molecular systems. dergipark.org.trresearchgate.net For this compound, we can extrapolate the expected outcomes based on such studies.

Vibrational Analysis (Infrared Spectroscopy)

An experimental FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent atoms. A computational analysis using DFT would allow for the precise assignment of these bands. The table below illustrates a hypothetical comparison between experimental and scaled theoretical vibrational frequencies for this compound, based on typical values for similar furan and chlorinated compounds.

Vibrational Mode Expected Experimental Wavenumber (cm⁻¹) Calculated Wavenumber (cm⁻¹, Scaled)
C-H stretching3100-32003150
C=C stretching1600-16501625
C-O-C stretching1100-12001150
C-H in-plane bending1000-11001050
C-Cl stretching700-800750
Ring deformation600-700650
Note: The data in this table is illustrative and based on characteristic vibrational frequencies for similar chemical structures. It serves to demonstrate the expected correlation between experimental and computational results.

NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single signal for the two equivalent protons on the furan ring. The ¹³C NMR spectrum would display two distinct signals for the carbon atoms. The integration of experimental NMR with DFT calculations provides a powerful tool for confirming the structural assignments. The following table presents a comparison of hypothetical experimental chemical shifts with theoretical predictions for this compound.

Nucleus Atom Position Expected Experimental Chemical Shift (ppm) Calculated Chemical Shift (ppm)
¹HH3, H46.5 - 7.06.7
¹³CC2, C5140 - 150145
¹³CC3, C4110 - 120115
Note: The data in this table is illustrative and based on typical NMR chemical shifts for substituted furans. It serves to demonstrate the expected correlation between experimental and computational results.

The convergence of experimental data with computational predictions lends a high degree of confidence to the structural elucidation of this compound. This integrated approach is not merely confirmatory; it can also predict spectral features that may be difficult to resolve experimentally and can provide insights into the electronic distribution and reactivity of the molecule. For instance, the calculated molecular electrostatic potential (MEP) can identify regions of the molecule that are electron-rich or electron-poor, thereby predicting sites susceptible to electrophilic or nucleophilic attack. derpharmachemica.com This is invaluable for understanding the mechanisms of its chemical reactions.

Environmental Chemical Transformations and Formation Pathways of Halogenated Furans

Formation Mechanisms of Halogenated Furan-Like Disinfection Byproducts (DBPs)

The formation of halogenated furan-like DBPs during water disinfection, particularly chlorination, is a complex process that often involves phenolic compounds as precursors. Phenols are widespread in natural organic matter and can also be introduced into water sources through industrial and anthropogenic activities. nih.govwho.intcdc.gov

Electrophilic Chlorination and Oxidation Pathways from Phenolic Precursors

The reaction between chlorine and phenolic compounds is initiated by an electrophilic attack of hypochlorous acid (HOCl) on the aromatic ring. nih.gov This leads to the formation of various chlorinated phenols. The initial products are typically 2- and 4-chlorophenol, which can undergo further chlorination to yield di- and trichlorophenols, such as 2,4-dichlorophenol (B122985) and 2,6-dichlorophenol. nih.gov These chlorinated phenols are key intermediates in the formation of halogenated furans.

Subsequent oxidation and chlorination reactions can lead to the cleavage of the aromatic ring, forming various smaller, reactive species. nih.gov The presence of chlorine substituents on the phenol (B47542) ring influences the reaction pathways and the types of byproducts formed. For instance, the chlorination of phenol can lead to the formation of 2,4,6-trichlorophenol, which is a precursor to ring cleavage products. nih.gov

Proposed Ring Opening and Recyclization Mechanisms

A novel pathway has been proposed to explain the formation of furan-like DBPs from phenolic precursors. rsc.orgrsc.org This mechanism involves the oxidation of the phenolic ring, leading to its opening. The resulting aliphatic structure, containing carbonyl, carboxyl, or hydroxyl groups in a 1,4-arrangement, can then undergo intramolecular nucleophilic addition to form a five-membered furan (B31954) ring. rsc.orgrsc.org This pathway suggests that a wide range of phenolic compounds can act as precursors to furan structures upon chlorination. rsc.org The presence of hydroxyl groups in the precursor, as in catechols, can significantly promote the formation of ring cleavage products. nih.gov

Identification of Dichlorofuran Carboxylic Acids and Aldehydes as DBPs

Research has led to the tentative identification of several furan-like DBPs formed from the chlorination of phenolic precursors. rsc.orgrsc.org Among these are dichlorofuran derivatives, which highlights the relevance of this class of compounds as disinfection byproducts.

Specifically, the following dichlorofuran compounds have been identified:

Dichlorofuran-2-carboxylic acid : Tentatively identified as a DBP formed from phenol. rsc.org Mechanistically, three positional isomers are considered plausible: 3,4-, 3,5-, and 4,5-dichlorofuran-2-carboxylic acid. rsc.org

3,4-Dichlorofuran-2,5-dicarbaldehyde : Tentatively identified as a DBP. rsc.org

These findings indicate that the formation of dichlorinated furan structures with various functional groups is a potential outcome of the chlorination of phenolic compounds in water treatment.

Photochemical Degradation Pathways of Halogenated Furans in Environmental Matrices

Once formed, halogenated furans can undergo degradation in the environment through various processes, including photochemical reactions. Photodegradation involves the absorption of light energy, which can lead to the transformation of the chemical structure.

Studies on the photochemistry of 2,5-dichlorofuran are emerging, with modeling efforts underway to simulate its photochemical behavior and decomposition pathways. elettra.eu While detailed experimental data on the photodegradation of this compound is limited, information on related compounds provides insights into potential pathways. For instance, 2,5-dichlorophenol, a potential precursor, undergoes direct photolysis in water when exposed to UV irradiation, leading to the formation of polyphenolic compounds and dechlorinated cyclopentenoic acids.

The kinetics of photodegradation are influenced by various factors, including the initial concentration of the compound, light intensity, and the presence of other substances in the water that can act as photosensitizers or quenchers. nih.govmdpi.commdpi.com The degradation process often follows pseudo-first-order kinetics. nih.govmdpi.com

Biotransformation and Chemical Degradation Pathways in Aquatic Systems (Focus on Chemical Changes)

In aquatic environments, halogenated furans can be subject to both biological and chemical degradation processes, which alter their chemical structure.

Biotransformation:

Chemical Degradation:

Hydrolysis is a key chemical degradation process in aquatic systems, involving the reaction of a compound with water to break chemical bonds. libretexts.orgmdpi.com Halogenated organic molecules can undergo hydrolysis to form alcohols, releasing the halogen as a halide ion. libretexts.org The rate of hydrolysis is dependent on the pH of the water and the structure of the molecule. libretexts.org For furan-based compounds, ring-opening reactions can also occur under certain conditions.

The environmental persistence of halogenated furans is a concern due to their potential for bioaccumulation. Their degradation in aquatic systems is a complex interplay of photochemical, biological, and chemical processes that determine their ultimate fate.

Future Research Directions in 2,5 Dichlorofuran Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The development of green and sustainable chemical processes is a paramount goal in modern chemistry. frontiersin.org For 2,5-Dichlorofuran, future research will likely focus on moving beyond traditional synthesis methods towards more environmentally benign and efficient alternatives.

Key areas of exploration include:

Enzymatic and Biocatalytic Pathways: Enzymatic polymerization has proven effective for creating furan-based polyesters and copolymers from monomers like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF). nih.govumw.edu.pl Future work could investigate the potential of enzymes to catalyze the synthesis or transformation of halogenated furans, offering high selectivity under mild conditions.

Metal-Free Catalysis: Recent advancements have demonstrated the synthesis of tetrasubstituted furans using metal-free, base-catalyzed reactions of α-hydroxy ketones and cyano compounds. nih.gov Adapting such metal-free strategies for the synthesis of this compound or its derivatives would enhance the atomic economy and reduce reliance on expensive and potentially toxic metal catalysts. nih.govmdpi.com

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to batch reactions. Investigating the synthesis of this compound and its subsequent transformations in flow reactors could lead to higher yields, better process control, and reduced waste generation.

Renewable Feedstocks: While this compound itself is not directly derived from biomass, its precursors could be. Research into synthetic pathways that start from biomass-derived platform chemicals like furfural (B47365), which can be converted into a wide array of furan (B31954) derivatives, aligns with the broader goal of creating a sustainable chemical industry. mdpi.com

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For this compound, its unique electronic properties and the reactivity of its C-Cl bonds necessitate detailed mechanistic studies, particularly in the context of cross-coupling and cycloaddition reactions.

Future research should focus on:

Kinetics and Intermediates: Studying the kinetics of reactions involving this compound can help identify rate-determining steps and reactive intermediates. For instance, in the catalytic oxidation of furan derivatives, kinetic studies have been vital in identifying bottlenecks in the reaction pathway. mdpi.com Similar studies on the functionalization of this compound would be invaluable.

Cycloaddition Pathways: Furan rings are known to participate in cycloaddition reactions, such as the Diels-Alder reaction. core.ac.uk The presence of electron-withdrawing chlorine atoms on the this compound ring will significantly influence its reactivity as a diene or dienophile. Mechanistic investigations, potentially using computational methods, could elucidate these reaction pathways and predict regioselectivity. pku.edu.cn

Catalyst-Substrate Interactions: Understanding how catalysts interact with the this compound molecule is key to developing selective transformations. Spectroscopic and computational studies can probe the nature of the catalyst's active site and its coordination with the furan ring or chlorine atoms, guiding the design of more efficient catalysts. mdpi.comresearchgate.net

Development of Catalytic Systems for Selective Transformations

The two chlorine atoms in this compound provide opportunities for selective functionalization, such as cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The development of advanced catalytic systems is essential to control this reactivity.

Promising research directions include:

Palladium-Catalyzed C-H Activation and Cross-Coupling: Direct C-H arylation of furan rings using palladium catalysts has emerged as an economically and environmentally attractive method for creating arylfurans. acs.org Future efforts could focus on developing palladium-based catalysts that can selectively activate the C-H bonds at the C3 and C4 positions of the this compound ring, leaving the C-Cl bonds intact for subsequent reactions. This would allow for a stepwise and highly controlled construction of polysubstituted furans.

Organometallic Catalysis: A wide range of metals, including gold, ruthenium, copper, and indium, have been used to catalyze the synthesis and transformation of furans. hud.ac.ukresearchgate.net Research into organometallic complexes that can mediate novel transformations of this compound, such as ring-opening reactions or insertions, could lead to completely new molecular scaffolds. researchgate.net

Photocatalysis: Light-driven reactions offer a powerful tool for chemical synthesis under mild conditions. mit.edu Exploring the use of photocatalysts to mediate reactions of this compound could enable transformations that are not accessible through traditional thermal methods.

The table below illustrates typical results from palladium-catalyzed cross-coupling reactions with various furanyl substrates, indicating the potential for high yields in such transformations which could be adapted for this compound. mdpi.com

Furanyl SubstrateAryl BromideCatalyst Loading (mol%)Isolated Yield (%)
Furfuryl acetate4-Bromoacetophenone197
2-Furaldehyde4-Bromoacetophenone195
Methyl 2-furoate4-Bromoacetophenone193
1-(2-Furyl)-ethanone4-Bromoacetophenone196
Furfuryl acetate4-Bromobenzonitrile185

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes. mdpi.com Applying these methods to this compound can accelerate discovery and provide insights that are difficult to obtain experimentally.

Future computational work could involve:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model reaction mechanisms, predict transition state energies, and understand the electronic structure of intermediates. pku.edu.cnresearchgate.net This approach can guide the selection of optimal catalysts and reaction conditions for the selective functionalization of this compound.

Predicting Molecular Properties: Computational models can predict various properties of new molecules derived from this compound, such as their electronic, optical, and mechanical properties. This predictive capability is crucial for the rational design of new functional materials. researchgate.net

Screening of Catalysts: High-throughput computational screening can be used to rapidly evaluate large libraries of potential catalysts for specific transformations of this compound, identifying the most promising candidates for experimental validation. mit.edu

Design of New Functional Materials and Intermediates Based on Dichlorofuran Scaffold

The unique structure of this compound makes it an attractive building block for advanced materials and complex organic molecules. The furan ring provides rigidity and aromaticity, while the chlorine atoms offer sites for polymerization or functionalization.

Key areas for future development include:

Furan-Based Polymers: Furan-based monomers, particularly 2,5-furandicarboxylic acid (FDCA), are used to produce bio-based polyesters and polyamides that are seen as alternatives to petroleum-derived plastics like PET. acs.org The incorporation of the this compound unit into polymer chains could impart new properties, such as enhanced thermal stability, flame retardancy, or different electronic characteristics. Research is ongoing to generate a wide diversity of macromolecular materials from furan monomers. core.ac.uk

Conjugated Polymers for Electronics: Furan-based conjugated polymers are being explored for applications in organic electronics. rsc.org The electronic properties of these polymers can be tuned by modifying the building blocks. rsc.org Synthesizing conjugated polymers incorporating the this compound scaffold could lead to new materials for organic light-emitting diodes (OLEDs), solar cells, or sensors.

Pharmaceutical and Agrochemical Intermediates: The polysubstituted furan core is a common motif in many biologically active natural products and pharmaceutical molecules. nih.gov The ability to selectively functionalize this compound at multiple positions makes it a valuable intermediate for the synthesis of complex molecules with potential applications in medicine and agriculture.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,5-Dichlorofuran, and how can reaction conditions be optimized?

  • Methodology : this compound is typically synthesized via direct chlorination of furan at low temperatures (e.g., −40 °C) using chlorine gas or chlorinating agents like SO2Cl2\text{SO}_2\text{Cl}_2. The reaction selectivity for 2,5-substitution is achieved by controlling temperature and stoichiometry. Post-synthesis purification involves fractional distillation or column chromatography to isolate the product from mono- or tri-chlorinated byproducts .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize conditions by varying solvent polarity (e.g., dichloromethane vs. carbon tetrachloride) to minimize side reactions.

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic techniques?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1\text{H} and 13C^13\text{C} NMR to verify substitution patterns. For this compound, expect two equivalent protons on the furan ring (singlet in 1H^1\text{H} NMR) and distinct carbon signals for chlorine-substituted positions .
  • Mass Spectrometry (MS) : Analyze molecular ion peaks (m/zm/z) and fragmentation patterns to confirm molecular weight (C4H2Cl2O\text{C}_4\text{H}_2\text{Cl}_2\text{O}, MW = 148.96 g/mol).
  • Purity Assessment : Combine gas chromatography (GC) with flame ionization detection (FID) to quantify impurities (<1% threshold for research-grade purity) .

Advanced Research Questions

Q. What advanced spectroscopic methods are required to distinguish competing photochemical pathways in this compound?

  • Methodology :

  • Time-Resolved X-ray Stimulated Raman Spectroscopy : Capture transient intermediates during photochemical reactions, such as ring-opening or ring-puckering conical intersections (CIs). These pathways compete upon UV excitation and are distinguishable via vibrational mode analysis .
  • Angular-Resolved Photoelectron Spectroscopy : Resolve energy-dependent electron emission patterns to differentiate CI signatures from background noise. Quantum dynamics simulations (e.g., TDDFT) validate experimental observations .

Q. How can computational chemistry aid in understanding the photodynamics of this compound?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model non-adiabatic transitions (e.g., surface hopping) to track CI-driven photochemical pathways. Compare simulated UV-Vis spectra with experimental data to refine force fields .
  • Density Functional Theory (DFT) : Calculate ground- and excited-state potential energy surfaces (PES) to identify transition states and activation barriers for ring-opening reactions .

Q. How should researchers address discrepancies between experimental and computational data in this compound studies?

  • Methodology :

  • Contradiction Analysis : Systematically compare computational predictions (e.g., bond dissociation energies) with experimental results (e.g., kinetic isotope effects). Use sensitivity analysis to identify error sources, such as approximations in solvent effects or basis sets .
  • Iterative Refinement : Adjust computational parameters (e.g., solvent dielectric constant, explicit solvation models) and repeat experiments under controlled conditions (e.g., inert atmosphere) to reconcile differences .

Data Presentation Guidelines

  • Tables : Include detailed spectral data (e.g., chemical shifts, coupling constants) in supplementary materials to avoid redundancy in the main text .
  • Figures : Use time-resolved spectroscopy plots to illustrate competing photochemical pathways, with annotations for CI signatures .

Ethical and Safety Considerations

  • Handling Precautions : Use fume hoods and personal protective equipment (PPE) due to this compound’s volatility and potential toxicity .
  • Data Reproducibility : Document synthetic procedures and computational workflows in open-access repositories to facilitate replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.